
2,3-Diamino-5-bromophenol
Overview
Description
2,3-Diamino-5-bromophenol is an organic compound that belongs to the class of bromophenols It is characterized by the presence of two amino groups and one bromine atom attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diamino-5-bromophenol can be achieved through several methods. One common approach involves the bromination of 2,3-diaminophenol. This reaction typically requires a brominating agent such as bromine or N-bromosuccinimide in the presence of a solvent like acetic acid or carbon disulfide . The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective bromination at the desired position on the phenol ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain precise control over reaction parameters. The use of catalysts and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 2,3-Diamino-5-bromophenol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2,3-diaminophenol.
Substitution: The amino groups and bromine atom can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of alkylated or acylated derivatives.
Scientific Research Applications
2,3-Diamino-5-bromophenol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,3-Diamino-5-bromophenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino groups and bromine atom can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The specific pathways involved depend on the context of its application, whether in chemical synthesis, biological studies, or industrial processes.
Comparison with Similar Compounds
2,3-Diaminophenol: Lacks the bromine atom, resulting in different reactivity and applications.
2,3-Diamino-4-bromophenol: The bromine atom is positioned differently, affecting its chemical properties and reactivity.
2,4-Diamino-5-bromophenol: Another isomer with distinct chemical behavior due to the different arrangement of functional groups.
Uniqueness: 2,3-Diamino-5-bromophenol is unique due to the specific positioning of its amino groups and bromine atom, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Biological Activity
2,3-Diamino-5-bromophenol (also referred to as 5-bromo-2,3-diaminophenol) is a compound of significant interest in pharmaceutical and biochemical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C6H7BrN2O
- Molecular Weight : 217.04 g/mol
- CAS Number : 38875-53-5
- Physical Appearance : Typically appears as a light yellow to purple or light brown powder.
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound disrupts bacterial cell wall synthesis, leading to cell lysis and death.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 50 µg/mL |
Staphylococcus aureus | 25 µg/mL |
Antioxidant Properties
The compound has demonstrated antioxidant activity by scavenging free radicals and reducing oxidative stress in cellular models. This activity is attributed to its ability to donate electrons and stabilize reactive oxygen species (ROS).
Anti-inflammatory Effects
Studies have indicated that this compound can modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages, suggesting a potential role in managing inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes involved in bacterial metabolism.
- Cell Membrane Disruption : It alters the permeability of microbial membranes, leading to cell death.
- Antioxidant Mechanism : By donating electrons, it neutralizes free radicals and prevents cellular damage.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of this compound against a panel of pathogens. The results indicated that the compound exhibited significant antibacterial activity with low MIC values, supporting its potential use as a natural preservative in food products.
Study 2: Antioxidant Activity in Cellular Models
In a study conducted on human fibroblast cells exposed to oxidative stress, treatment with this compound resulted in a marked reduction in ROS levels and improved cell viability compared to untreated controls. This suggests its potential application in skin care formulations aimed at reducing oxidative damage.
Properties
IUPAC Name |
2,3-diamino-5-bromophenol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c7-3-1-4(8)6(9)5(10)2-3/h1-2,10H,8-9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBSDOXVGFXJQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)N)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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